molecular formula C9H6Cl2N2 B2447884 2,6-Dichloro-7-methylquinoxaline CAS No. 39267-03-3

2,6-Dichloro-7-methylquinoxaline

Cat. No.: B2447884
CAS No.: 39267-03-3
M. Wt: 213.06
InChI Key: DHAHPTQBAGLVFV-UHFFFAOYSA-N
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Description

2,6-Dichloro-7-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₆Cl₂N₂ It is a derivative of quinoxaline, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-7-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2,6-dichloroaniline with methylglyoxal under acidic conditions to form the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Green chemistry principles are also being adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-7-methylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline dioxides or dihydroquinoxalines .

Scientific Research Applications

2,6-Dichloro-7-methylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-7-methylquinoxaline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-7-methylquinoxaline is unique due to the specific positioning of its chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2,6-dichloro-7-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-8-7(3-6(5)10)12-4-9(11)13-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHPTQBAGLVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN=C2C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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